molecular formula C16H30OSi B12540056 tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane CAS No. 675126-53-1

tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane

Cat. No.: B12540056
CAS No.: 675126-53-1
M. Wt: 266.49 g/mol
InChI Key: TYXXRPKHORINKV-UHFFFAOYSA-N
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Description

tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, a cyclodec-5-yn-1-yl group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane typically involves the reaction of cyclodec-5-yn-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure the exclusion of moisture, which can interfere with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne moiety in the cyclodec-5-yn-1-yl group.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkanes or alkenes.

Scientific Research Applications

tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the dimethylsilane moiety can participate in silicon-based chemistry. The cyclodec-5-yn-1-yl group introduces an alkyne functionality that can undergo various reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl[(dec-9-en-1-yloxy)dimethylsilane]
  • tert-Butyl[(cyclodec-5-yn-1-yloxy)dimethylsilane]

Uniqueness

tert-Butyl[(cyclodec-5-yn-1-yl)oxy]dimethylsilane is unique due to the presence of the cyclodec-5-yn-1-yl group, which introduces an alkyne functionality not commonly found in similar compounds. This alkyne group provides additional reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

675126-53-1

Molecular Formula

C16H30OSi

Molecular Weight

266.49 g/mol

IUPAC Name

tert-butyl-cyclodec-5-yn-1-yloxy-dimethylsilane

InChI

InChI=1S/C16H30OSi/c1-16(2,3)18(4,5)17-15-13-11-9-7-6-8-10-12-14-15/h15H,7,9-14H2,1-5H3

InChI Key

TYXXRPKHORINKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC#CCCC1

Origin of Product

United States

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